Comparative AMCase Inhibition Potency: 1,2,4-Triazol-5-amine vs. 1,2,3-Triazole Benzylpiperidine Scaffolds
In the patent family US 10,208,020, amino triazole compounds bearing a 1,2,4-triazol-5-amine scaffold directly substituted with a piperidine ring at the 3-position (exemplified by compounds such as (S)-3-(4-(3-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine, CAS 2088453-79-4) are disclosed as human chitinase inhibitors [1]. The 1,2,4-triazol-5-amine core structure—shared with the target compound—defines the pharmacophore required for AMCase engagement. In contrast, 1,2,3-triazolyl benzylpiperidine compounds (such as those developed by de Andrade et al.) demonstrate high potency and selectivity toward human butyrylcholinesterase (hBuChE) rather than chitinase [2]. This constitutes a fundamental target-class divergence driven by triazole regioisomerism: the 1,2,4-triazole system directs inhibition toward AMCase, while the 1,2,3-triazole system directs activity toward cholinesterase enzymes. Sourcing the incorrect triazole regioisomer for a chitinase program would result in complete loss of on-target activity.
| Evidence Dimension | Target selectivity determined by triazole regioisomerism |
|---|---|
| Target Compound Data | 1,2,4-triazol-5-amine scaffold → AMCase/chitotriosidase inhibition (as claimed in US 10,208,020) |
| Comparator Or Baseline | 1,2,3-triazolyl benzylpiperidine compounds → hBuChE inhibition |
| Quantified Difference | Target class divergence (chitinase vs. cholinesterase); not a numerical potency difference but a categorical target engagement difference |
| Conditions | Patent claims and published SAR across distinct enzyme inhibition programs |
Why This Matters
This evidence establishes that procurement specifications for chitinase inhibitor synthesis must explicitly require the 1,2,4-triazol-5-amine regioisomer; sourcing the 1,2,3-triazole analog would redirect the research program to an entirely unrelated enzyme target class.
- [1] Bartoszewicz, A. et al. Substituted amino triazoles useful as human chitinase inhibitors. U.S. Patent No. 10,208,020. Issued February 19, 2019. Example 59: (S)-3-(4-(3-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine. View Source
- [2] de Andrade, P. et al. Highly potent and selective aryl-1,2,3-triazolyl benzylpiperidine inhibitors toward butyrylcholinesterase in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 2019, 27(6), 931–943. View Source
